molecular formula C13H18ClN3O2 B2419751 2-Chloro-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one CAS No. 2411308-70-6

2-Chloro-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one

Cat. No.: B2419751
CAS No.: 2411308-70-6
M. Wt: 283.76
InChI Key: HFRCEVRGASVZKA-UHFFFAOYSA-N
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Description

The compound “2-Chloro-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one” is a complex organic molecule. It contains several functional groups including a chloro group, a piperidine ring, a cyclopropyl group, and a 1,2,4-oxadiazole ring . The molecular formula of the compound is C17H18ClN3O3 .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized using various methods. For instance, oxadiazoles can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium . Additionally, quinoline derivatives, which share some structural similarities with the target compound, can be synthesized through chemical modification of the quinoline nucleus .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a cyclic structure. The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients . The presence of two nitrogen atoms, one oxygen atom, and two carbon atoms in the oxadiazole ring allows for two substituents in the ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of its various functional groups. For example, the oxadiazole ring can participate in a variety of reactions due to its low aromaticity and the presence of the weak O–N bond . Additionally, the chloro group could potentially undergo substitution reactions.

Properties

IUPAC Name

2-chloro-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-8(14)13(18)17-6-4-9(5-7-17)11-15-12(19-16-11)10-2-3-10/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRCEVRGASVZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C2=NOC(=N2)C3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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